6-(tert-Butyl)isoindolin-1-one is a synthetic organic compound classified within the isoindolinone family. Isoindolinones are characterized by their bicyclic structure, which consists of a benzene ring fused to a five-membered nitrogen-containing ring. The presence of the tert-butyl group at the 6-position of the isoindolinone structure enhances its lipophilicity and may influence its biological activity and solubility properties. This compound has garnered interest in various scientific fields, including medicinal chemistry and materials science, due to its potential applications.
The compound is synthesized from readily available precursors, often involving reactions that incorporate amines and carbonyl compounds. It falls under the broader category of isoindoles and isoindolinones, which are known for their diverse biological activities, including antitumor and antimicrobial properties. The classification of 6-(tert-Butyl)isoindolin-1-one can be summarized as follows:
The synthesis of 6-(tert-Butyl)isoindolin-1-one can be achieved through various methods, including:
The choice of solvent, temperature, and reaction time are critical factors that influence the yield and purity of the synthesized compound.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure:
6-(tert-Butyl)isoindolin-1-one can participate in various chemical reactions, including:
These reactions highlight the versatility of 6-(tert-Butyl)isoindolin-1-one in synthetic organic chemistry.
The mechanism of action for compounds like 6-(tert-Butyl)isoindolin-1-one often involves interactions at the molecular level with biological targets such as enzymes or receptors. The proposed mechanism includes:
Research into specific targets is ongoing, but preliminary data suggest potential applications in cancer therapy due to their ability to modulate biological pathways.
These properties are essential for determining suitable applications in research and industry.
6-(tert-Butyl)isoindolin-1-one has several potential applications:
The ongoing research into this compound's applications continues to reveal new possibilities across different scientific disciplines.
Isoindolin-1-one derivatives have evolved from simple synthetic targets to privileged scaffolds in medicinal chemistry, with their history deeply rooted in natural product discovery and synthetic innovation. Fungal metabolites provided the earliest bioactive isoindolinones, with over 170 naturally occurring derivatives identified. These compounds—including clitocybins, stachybotrins, and sterenins—demonstrate marked anti-inflammatory, antiviral, and anticancer activities [1]. The fibrinolytic compound Stachybotrys microspora triprenyl phenol (SMTP-7, or orniplabin) emerged as a clinical candidate for stroke treatment, highlighting the scaffold’s therapeutic relevance [1].
Synthetic breakthroughs further accelerated pharmaceutical applications. Traditional methods relied on multi-step processes like Grignard reactions or phthalimide reductions, which suffered from regioselectivity issues and low yields [3] [6]. The development of lithiation techniques in the 2010s represented a paradigm shift: N-benzyl-N,N-dimethylurea could undergo directed lithiation at 0°C followed by electrophilic quenching to afford 3-substituted isoindolin-1-ones in >75% yields [3]. This one-pot methodology enabled efficient exploration of structure-activity relationships (SAR), setting the stage for targeted modifications like the introduction of tert-butyl groups.
Table 1: Evolution of Key Isoindolinone Synthetic Methods
Era | Method | Limitations | Key Advancements |
---|---|---|---|
Pre-2000s | Phthalimide reduction | Low yields, harsh conditions | Access to unsubstituted core |
Early 2000s | Palladium-catalyzed coupling | Cost, regioselectivity issues | C3-functionalization |
Post-2010 | Directed ortho-lithiation | Cryogenic conditions required | High-yielding 3,4-disubstituted variants |
The 6-(tert-butyl)isoindolin-1-one scaffold (C₁₂H₁₅NO, MW 189.25 g/mol) integrates steric, electronic, and conformational properties that enhance drug-likeness. Its structure features:
Positional isomerism profoundly impacts bioactivity. The 6-substituted regioisomer demonstrates superior target engagement versus 5- or 7-substituted counterparts due to reduced steric clash in hydrophobic binding pockets. For example, 6-(tert-butyl) derivatives show 3–5-fold stronger WDR5 inhibition than 5-(tert-butyl) analogues, attributed to optimal fit in the WDR5 WIN site [4].
Table 2: Comparative Analysis of Isoindolinone Regioisomers
Position | logP | Aqueous Solubility (mg/mL) | WDR5 IC₅₀ (μM) | Notes |
---|---|---|---|---|
Unsubstituted | 1.2 | 3.8 | >100 | High clearance |
5-(t-Bu) | 2.7 | 0.12 | 18.4 | Metabolic vulnerability at C6 |
6-(t-Bu) | 2.9 | 0.09 | 5.2 | Optimal hydrophobic contact with WDR5 |
7-(t-Bu) | 2.8 | 0.11 | 32.1 | Suboptimal binding orientation |
This scaffold’s versatility is demonstrated through its involvement in multiple therapeutic mechanisms:
Oncology Applications
Anti-Infective Potential
Advanced Delivery Strategies
Table 3: Biological Targets of 6-(tert-Butyl)isoindolin-1-one Derivatives
Therapeutic Area | Molecular Target | Lead Compound | Activity | Mechanistic Insight |
---|---|---|---|---|
Oncology | WDR5 | VC13609448 | IC₅₀ = 5.2 μM | Disrupts MLL complex assembly |
Oncology | BRD4 (via PROTAC) | 6b-CRBN-PROTAC | DC₅₀ = 12 nM | Induces ubiquitin-dependent degradation |
Infectious Disease | Bacterial membrane | BT-ISO-8 | MIC = 8 μg/mL (MRSA) | Disrupts membrane integrity |
Immunology | HDAC6 (via PROTAC) | DHX-23 | DC₅₀ = 9 nM | Achieves 98% degradation at 100 nM |
The structural and mechanistic diversity underpinning these applications confirms 6-(tert-butyl)isoindolin-1-one as a versatile pharmacophore with significant untapped potential in targeted therapy development.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3